Isomylamine

Description

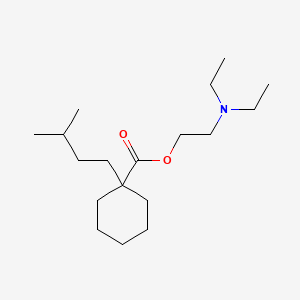

Isomylamine (CAS: 28815-27-2) is a synthetic organic compound classified as a muscle relaxant . Its molecular formula is inconsistently reported across sources: C₁₅H₂₁NO₂ in some references and C₁₈H₃₅NO₂ in others, likely due to variations in salt forms (e.g., hydrochloride: C₁₈H₃₅NO₂·ClH, CAS: 24357-98-0) . Key structural features include a cyclohexane ring substituted with an isopentyl group and a diethylaminoethyl ester moiety, as revealed by its SMILES notation and KEGG DRUG structural data .

Properties

CAS No. |

28815-27-2 |

|---|---|

Molecular Formula |

C18H35NO2 |

Molecular Weight |

297.5 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 1-(3-methylbutyl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C18H35NO2/c1-5-19(6-2)14-15-21-17(20)18(13-10-16(3)4)11-8-7-9-12-18/h16H,5-15H2,1-4H3 |

InChI Key |

BHSHHNNBVMXJNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC(=O)C1(CCCCC1)CCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoamylamine can be synthesized through several methods. One common method involves the alkylation of ammonia with isoamyl chloride (3-chloro-3-methylbutane) under basic conditions. The reaction proceeds as follows:

(CH3)2CHCH2CH2Cl+NH3→(CH3)2CHCH2CH2NH2+HCl

Another method involves the reduction of isoamyl nitrite (3-methylbutyl nitrite) using hydrogen gas in the presence of a catalyst such as palladium on carbon:

(CH3)2CHCH2CH2ONOH2,Pd/C(CH3)2CHCH2CH2NH2+H2O

Industrial Production Methods

In industrial settings, isoamylamine is typically produced through the catalytic hydrogenation of isoamyl nitrile (3-methylbutanenitrile). The reaction is carried out under high pressure and temperature in the presence of a metal catalyst such as nickel or cobalt:

(CH3)2CHCH2CH2CN+2H2Ni, high pressure(CH3)2CHCH2CH2NH2

Chemical Reactions Analysis

Types of Reactions

Isoamylamine undergoes various chemical reactions, including:

Oxidation: Isoamylamine can be oxidized to form isoamyl nitroso compounds or isoamyl nitro compounds using oxidizing agents such as hydrogen peroxide or nitric acid.

Reduction: Isoamylamine can be reduced to form isoamyl alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Isoamylamine can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, nitric acid

Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst

Substitution: Alkyl halides, base (e.g., sodium hydroxide)

Major Products

Oxidation: Isoamyl nitroso compounds, isoamyl nitro compounds

Reduction: Isoamyl alcohol

Substitution: Secondary and tertiary amines

Scientific Research Applications

Isoamylamine has several scientific research applications:

Chemistry: Isoamylamine is used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.

Biology: Isoamylamine has been studied for its role in the gut microbiome and its impact on cognitive function.

Medicine: Isoamylamine derivatives are used in the development of drugs for treating various medical conditions, including neurological disorders.

Industry: Isoamylamine is used in the production of rubber chemicals, dyes, and corrosion inhibitors.

Mechanism of Action

Isoamylamine exerts its effects through various molecular targets and pathways. In the context of its impact on cognitive function, isoamylamine has been shown to activate the S100A8 signaling pathway by recruiting the transcriptional regulator p53 to the S100A8 promoter region. This activation leads to the apoptosis of microglial cells, contributing to cognitive decline .

Comparison with Similar Compounds

Isoamylamine (CAS: 107-85-7)

Structural Similarities and Differences :

- Isoamylamine (3-methylbutylamine) is a primary amine with a simple branched-chain structure (C₅H₁₃N), contrasting sharply with Isomylamine’s complex ester-amine architecture .

- Key Properties :

| Property | Isoamylamine | This compound |

|---|---|---|

| Molecular Formula | C₅H₁₃N | C₁₅H₂₁NO₂/C₁₈H₃₅NO₂ |

| Hydrogen Bond Donors | 1 | 1 (amine group) |

| Rotatable Bonds | 2 | >5 (ester and alkyl chains) |

| Aromatic Rings | 0 | 0 |

Functional Differences :

- Isoamylamine is primarily studied for its metabolic pathways (e.g., deamination by monoamine oxidase in liver and heart tissues) , whereas this compound’s ester groups likely enhance its stability and tissue penetration, contributing to its muscle relaxant effects .

Isometheptene (CAS: 503-01-5)

Structural and Functional Contrast :

- Isometheptene (C₉H₁₉N) is a tertiary amine used as an antimigraine agent .

- Key Differences :

- Indication : Isometheptene targets vascular headaches via vasoconstriction, unlike this compound’s neuromuscular focus .

- Complexity : this compound’s larger structure (15–18 carbon atoms vs. 9 in Isometheptene) suggests divergent pharmacokinetic profiles, such as longer half-life or altered receptor binding .

Comparison with Functionally Similar Compounds

Baclofen and Tizanidine (Muscle Relaxants)

While direct comparisons are absent in the provided evidence, this compound’s ester-amine structure contrasts with:

- Baclofen : A GABA-B agonist with a β-chlorophenyl group.

- Tizanidine : An imidazoline derivative targeting α₂-adrenergic receptors.

Inference : this compound’s lack of aromatic or heterocyclic motifs may limit central nervous system penetration, favoring peripheral muscle relaxation .

Research Findings and Data Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.